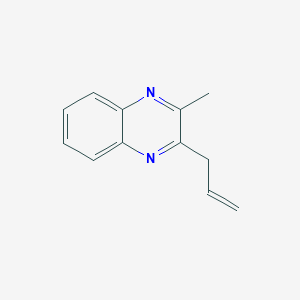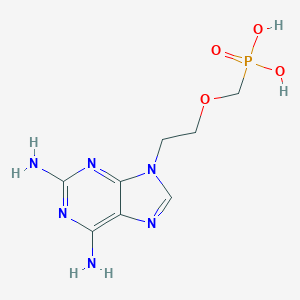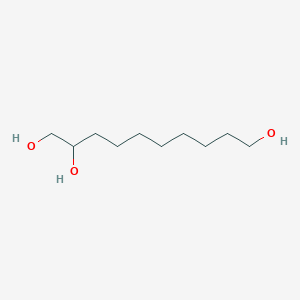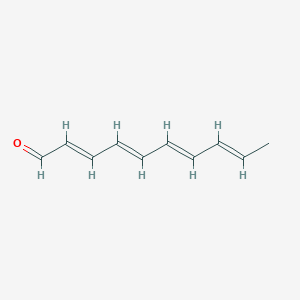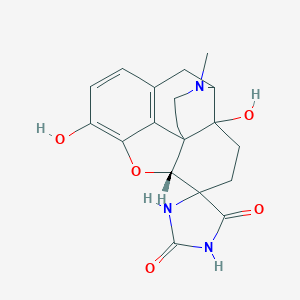
Oxymorphone-6-spirohydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxymorphone-6-spirohydantoin is a synthetic compound that has garnered attention due to its potential as a therapeutic agent. This compound is a derivative of oxymorphone, a semi-synthetic opioid analgesic that is used to treat moderate to severe pain. Oxymorphone-6-spirohydantoin has been shown to have a unique mechanism of action that differs from traditional opioids, making it an interesting target for further research.
Mecanismo De Acción
Oxymorphone-6-spirohydantoin acts on the mu-opioid receptor, which is the same receptor that traditional opioids act on. However, it has been shown to have a different mechanism of action compared to traditional opioids. Oxymorphone-6-spirohydantoin acts as a biased agonist, which means that it activates a specific signaling pathway within the cell that is different from the pathway activated by traditional opioids. This unique mechanism of action may make it a safer and more effective therapeutic agent compared to traditional opioids.
Efectos Bioquímicos Y Fisiológicos
Oxymorphone-6-spirohydantoin has been shown to have similar biochemical and physiological effects as traditional opioids. It produces analgesia, sedation, and respiratory depression. However, it has been shown to have a lower potential for abuse and dependence compared to traditional opioids. Additionally, it has been shown to have anti-inflammatory properties, which may make it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using oxymorphone-6-spirohydantoin in lab experiments is its unique mechanism of action. This compound may be useful in studying the signaling pathways activated by biased agonists. Additionally, oxymorphone-6-spirohydantoin has been shown to have a lower potential for abuse and dependence compared to traditional opioids, which may make it a safer option for lab experiments. However, one limitation of using oxymorphone-6-spirohydantoin in lab experiments is its limited availability. This compound is not widely available, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on oxymorphone-6-spirohydantoin. One area of research is its potential as a therapeutic agent for inflammatory diseases. Its anti-inflammatory properties make it a potential candidate for the treatment of conditions such as rheumatoid arthritis and Crohn's disease. Additionally, further research is needed to fully understand its unique mechanism of action and how it can be used to develop safer and more effective opioid analgesics. Finally, more studies are needed to evaluate the safety and efficacy of oxymorphone-6-spirohydantoin in humans.
Métodos De Síntesis
Oxymorphone-6-spirohydantoin is synthesized by reacting oxymorphone with isatin in the presence of a base. The reaction yields a mixture of isomers, which can be separated using chromatography. The final product is obtained after recrystallization from a suitable solvent. This synthesis method has been optimized to produce high yields of pure oxymorphone-6-spirohydantoin.
Aplicaciones Científicas De Investigación
Oxymorphone-6-spirohydantoin has been studied for its potential as a therapeutic agent for various medical conditions. It has been shown to have analgesic properties that are comparable to traditional opioids, but with a unique mechanism of action. This compound has also been studied for its potential as an antidepressant, anticonvulsant, and neuroprotective agent. Additionally, oxymorphone-6-spirohydantoin has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Número CAS |
123016-74-0 |
|---|---|
Nombre del producto |
Oxymorphone-6-spirohydantoin |
Fórmula molecular |
C19H21N3O5 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
(7aR)-4a,9-dihydroxy-3-methylspiro[2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C19H21N3O5/c1-22-7-6-17-12-9-2-3-10(23)13(12)27-14(17)18(15(24)20-16(25)21-18)4-5-19(17,26)11(22)8-9/h2-3,11,14,23,26H,4-8H2,1H3,(H2,20,21,24,25)/t11?,14-,17?,18?,19?/m1/s1 |
Clave InChI |
HWFHCCZUFOUIIK-ADNPRLSESA-N |
SMILES isomérico |
CN1CCC23[C@@H]4C5(CCC2(C1CC6=C3C(=C(C=C6)O)O4)O)C(=O)NC(=O)N5 |
SMILES |
CN1CCC23C4C5(CCC2(C1CC6=C3C(=C(C=C6)O)O4)O)C(=O)NC(=O)N5 |
SMILES canónico |
CN1CCC23C4C5(CCC2(C1CC6=C3C(=C(C=C6)O)O4)O)C(=O)NC(=O)N5 |
Sinónimos |
oxymorphone-6 alpha-spirohydantoin oxymorphone-6-spirohydantoin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



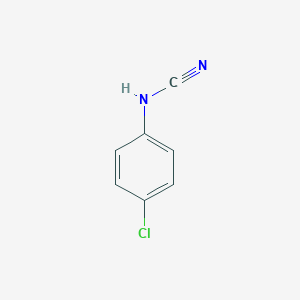
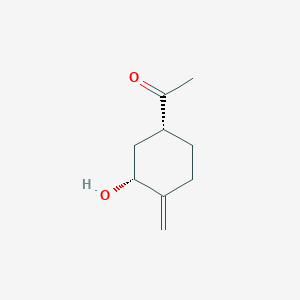

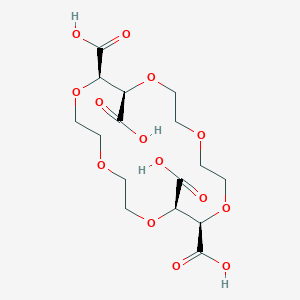
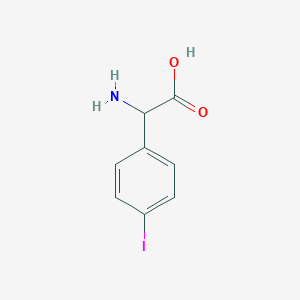
![3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B43554.png)
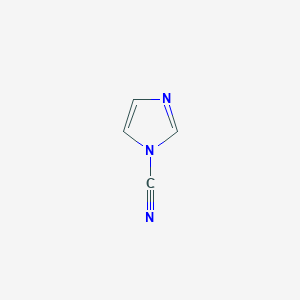
![(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B43556.png)
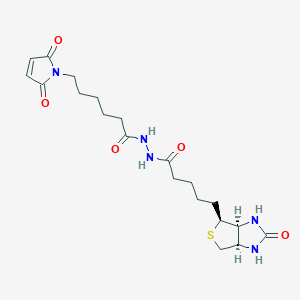
![2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B43563.png)
